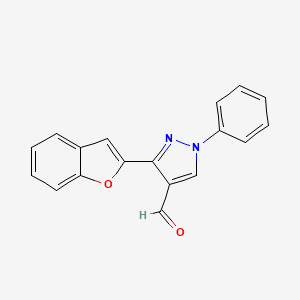

3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that contains both benzofuran and pyrazole moieties. These structures are known for their significant biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals .

Mécanisme D'action

Target of Action

The primary target of the compound 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others .

Mode of Action

This compound interacts with its target, EGFR, by binding to it . This binding inhibits the activation of EGFR, thereby preventing the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The compound this compound affects the EGFR signaling pathway . When EGFR is inhibited, the downstream effects include a decrease in cell proliferation, angiogenesis, and an increase in cell apoptosis .

Pharmacokinetics

The bioavailability of similar compounds has been improved in recent years, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of the action of this compound include a decrease in cell proliferation and angiogenesis, and an increase in cell apoptosis . These effects are particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation and angiogenesis are common characteristics .

Analyse Biochimique

Biochemical Properties

Benzofuran derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been used as potential inhibitors of PDE4B .

Cellular Effects

Benzofuran derivatives have been shown to have significant effects on various types of cells and cellular processes . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzofuran derivatives have been shown to have varying effects at different dosages .

Metabolic Pathways

Benzofuran derivatives have been shown to interact with various enzymes or cofactors .

Transport and Distribution

Benzofuran derivatives have been shown to interact with various transporters or binding proteins .

Subcellular Localization

Benzofuran derivatives have been shown to be directed to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of 1-(benzofuran-2-yl)ethanone and phenylhydrazine in the presence of a catalytic amount of glacial acetic acid under reflux conditions . The key intermediate, hydrazone, is then subjected to Vilsmeier-Haack formylation to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The benzofuran and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

Oxidation: 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Products vary based on the substituents introduced.

Applications De Recherche Scientifique

Synthesis and Derivatives

The compound serves as a precursor in the synthesis of various heterocycles. For instance, it has been utilized in reactions with 3-oxo-3-phenylpropanenitrile and various hydrazides to create novel derivatives with enhanced biological properties . The synthesis often involves straightforward procedures that yield multiple derivatives, expanding the compound's utility in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. For example, a series of benzofuran-pyrazol-hydrazono-thiazolidin derivatives were synthesized and tested against cervical cancer cells, demonstrating promising anticancer activity . The structural modifications based on this compound have shown effectiveness against various cancer cell lines.

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties. A study evaluated several derivatives for their antimicrobial activity against different bacterial strains, with some compounds showing minimum inhibitory concentrations (MIC) as low as 2.50 µg/mL . This indicates its potential for developing new antimicrobial agents.

Anti-inflammatory Activity

Compounds derived from this compound also demonstrate significant anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models revealed that certain derivatives exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium . This suggests therapeutic applications in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

In a study focusing on anticancer properties, derivatives of this compound were synthesized and tested against human cervical cancer cells. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, suggesting that structural optimization can enhance therapeutic efficacy .

Case Study 2: Antimicrobial Screening

A series of benzofuran-pyrazole derivatives were screened for antimicrobial activity against several pathogens. The study found that specific compounds derived from the original structure exhibited potent activity against resistant strains of bacteria, highlighting the compound's potential in addressing antibiotic resistance .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

- 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-methanol

- 2-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its combination of benzofuran and pyrazole moieties provides a versatile scaffold for the development of new therapeutic agents .

Activité Biologique

The compound 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde , also known as 3-benzofuran-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde , is a pyrazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C18H12N2O2 |

| Molecular Weight | 288.3 g/mol |

| CAS Number | Not specified |

Structure

The structure of the compound features a benzofuran moiety and a pyrazole ring, which are known to contribute to its biological activity. The presence of the aldehyde group further enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties:

- Cell Viability Studies : In vitro tests on various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) have shown that the compound exhibits cytotoxic effects, with IC50 values indicating effective inhibition of cell growth. For instance, one study reported an IC50 value of 49.85 µM against tumor cells, demonstrating its potential as an antitumor agent .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 49.85 | Induction of apoptosis |

| HepG2 | Not specified | Cell cycle arrest |

| NCIH460 | Not specified | Autophagy induction |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies suggest that this compound may exhibit similar inhibitory effects, contributing to a reduction in inflammatory markers .

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory activities, research indicates potential neuroprotective effects and antibacterial properties. The diverse functionalities of pyrazole derivatives make them suitable candidates for drug development targeting various diseases .

Study 1: Synthesis and Evaluation

A study involved synthesizing various pyrazole derivatives, including our compound of interest. The synthesized compounds were screened for their biological activities, revealing that modifications in the structure can significantly enhance their efficacy against specific cancer types .

Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of pyrazole compounds, identifying key structural features that enhance biological activity. The presence of electron-withdrawing groups was found to improve anticancer potency .

Propriétés

IUPAC Name |

3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-12-14-11-20(15-7-2-1-3-8-15)19-18(14)17-10-13-6-4-5-9-16(13)22-17/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBYWZRBTXLMON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.